molecular formula C24H32N4O B15040479 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B15040479
M. Wt: 392.5 g/mol
InChI Key: FINAGJBNNRYORN-UQQQWYQISA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a tert-butylphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with 4-tert-butylbenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylpiperazin-1-yl)acetic acid
  • 2-(4-Benzylpiperazin-1-yl)benzonitrile
  • 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-2-ol

Uniqueness

Compared to these similar compounds, 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-tert-butylphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H32N4O

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H32N4O/c1-24(2,3)22-11-9-20(10-12-22)17-25-26-23(29)19-28-15-13-27(14-16-28)18-21-7-5-4-6-8-21/h4-12,17H,13-16,18-19H2,1-3H3,(H,26,29)/b25-17-

InChI Key

FINAGJBNNRYORN-UQQQWYQISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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